![molecular formula C20H17N3O2S B229208 N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiadiazole derivative that has shown promising results as a tool for studying various biochemical and physiological processes. In
科学研究应用
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been used in various scientific research applications, including:
1. Fluorescence microscopy: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been used as a fluorescent probe to visualize lipid droplets in living cells.
2. Protein structure analysis: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been used to study the conformational changes of proteins by monitoring the changes in fluorescence intensity.
3. Cancer research: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has shown promising results as an anticancer agent by inducing apoptosis in cancer cells.
作用机制
The mechanism of action of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to interact with cellular membranes and proteins, leading to changes in their structure and function. It has also been shown to induce oxidative stress and activate various signaling pathways in cells.
Biochemical and Physiological Effects:
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have various biochemical and physiological effects, including:
1. Modulation of lipid metabolism: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to modulate lipid metabolism by inhibiting the activity of lipase enzymes.
2. Antioxidant activity: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Neuroprotective effects: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
实验室实验的优点和局限性
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High solubility in organic solvents: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is highly soluble in organic solvents, making it easy to prepare solutions for experiments.
2. Fluorescent properties: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has fluorescent properties, making it useful for fluorescence microscopy and protein structure analysis.
Some of the limitations include:
1. Limited stability: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is not very stable and can degrade over time, leading to inconsistent results.
2. Toxicity: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has been shown to be toxic to some cell types at high concentrations, limiting its use in certain experiments.
未来方向
There are several future directions for the research of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. Some of these include:
1. Development of new derivatives: Researchers can explore the synthesis of new derivatives of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide with improved stability and reduced toxicity.
2. Mechanistic studies: Further mechanistic studies can be conducted to better understand the interactions of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide with cellular membranes and proteins.
3. Applications in drug discovery: N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can be explored as a potential lead compound for the development of new drugs for the treatment of various diseases.
Conclusion:
N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a thiadiazole derivative that has shown promising results as a tool for studying various biochemical and physiological processes. Its fluorescent properties and interactions with cellular membranes and proteins make it a valuable tool for scientific research. However, its limited stability and toxicity at high concentrations are limitations that need to be addressed in future studies. Overall, N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has great potential for further research and development in various fields of science.
合成方法
The synthesis of N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of anthranilic acid with thiosemicarbazide, followed by acetylation with acetic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
属性
分子式 |
C20H17N3O2S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
N-(3-acetyl-2-anthracen-9-yl-2H-1,3,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-12(24)21-20-22-23(13(2)25)19(26-20)18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,19H,1-2H3,(H,21,22,24) |
InChI 键 |
PPSJSNHPMIZTST-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)C |
规范 SMILES |
CC(=O)NC1=NN(C(S1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



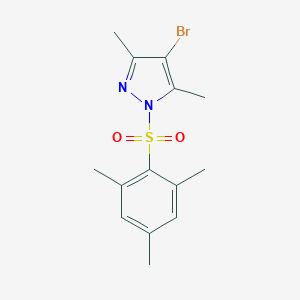
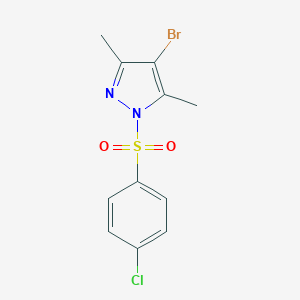
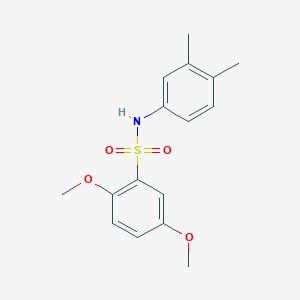
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
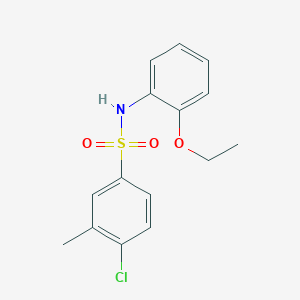
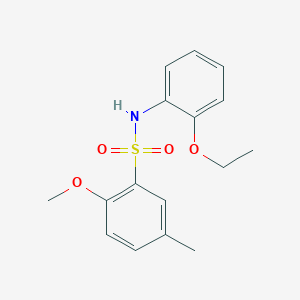
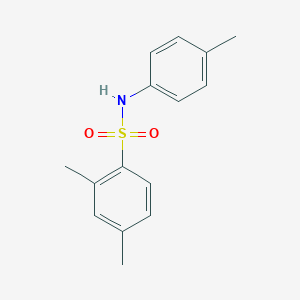

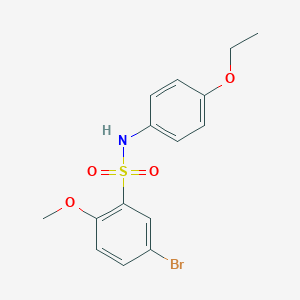
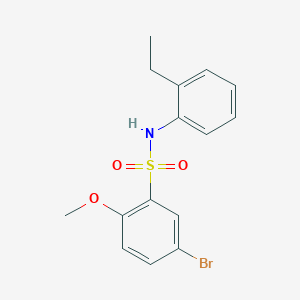
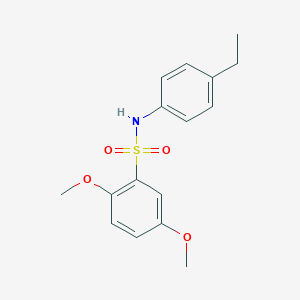
![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

